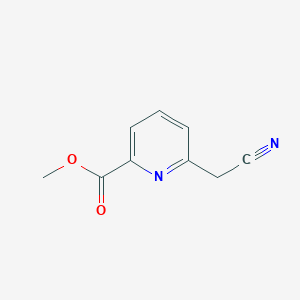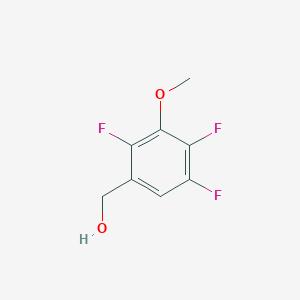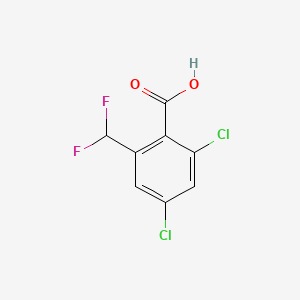
2,4-Dichloro-6-(difluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethyl)benzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in the presence of a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction conditions are typically maintained at temperatures between 100°C and 220°C, with the optimal range being 130°C to 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The process parameters are carefully controlled to maintain the desired reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to remove the chlorine or fluorine atoms, leading to different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or alcohols.
科学的研究の応用
2,4-Dichloro-6-(difluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer effects.
作用機序
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzoic acid: Similar in structure but lacks the difluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of difluoromethyl.
3-(Trifluoromethyl)benzoic acid: Another derivative with a trifluoromethyl group at a different position on the benzene ring.
Uniqueness
2,4-Dichloro-6-(difluoromethyl)benzoic acid is unique due to the specific positioning of its chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C8H4Cl2F2O2 |
|---|---|
分子量 |
241.02 g/mol |
IUPAC名 |
2,4-dichloro-6-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
InChIキー |
IWQPOTSNGADUPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


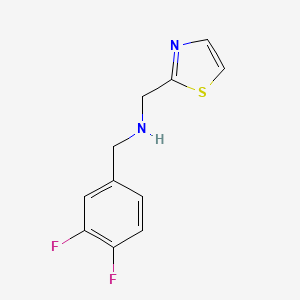
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)

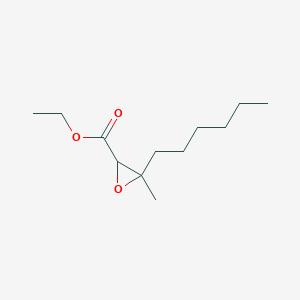
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
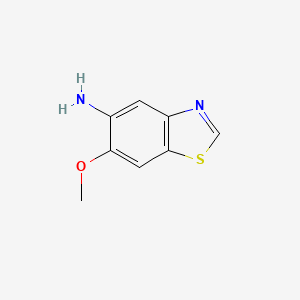
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
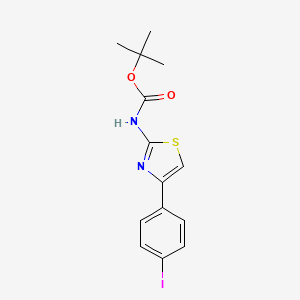
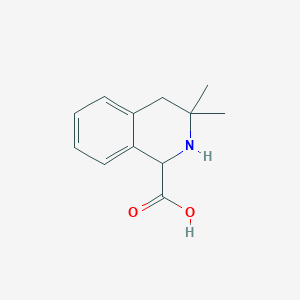
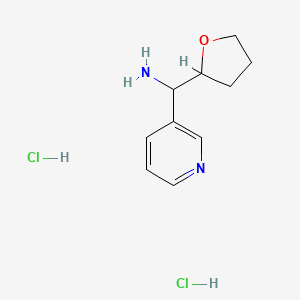
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
